2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-18-8-4-5-9-19(18)27-15-20(23)21-11-13-28(24,25)22-12-10-16-6-2-3-7-17(16)14-22/h2-9H,10-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUQCUQZWXGFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the methoxyphenol and react it with an appropriate acylating agent to introduce the acetamide group. The tetrahydroisoquinoline sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the acetamide group can produce an amine .
Scientific Research Applications
Biological Activities
The compound's structural components indicate several promising biological activities:
- Anticancer Properties : Research has shown that compounds similar to this structure may exhibit cytotoxic effects against various cancer cell lines. The tetrahydroisoquinoline moiety is known for its potential to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial disruption .
- Enzyme Inhibition : The sulfonamide group is often associated with the inhibition of enzymes such as carbonic anhydrase and certain proteases, which could be beneficial in treating conditions like hypertension and cancer .
- Anti-inflammatory Effects : Compounds containing similar functional groups have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties .
Case Studies
Several studies have investigated the applications of compounds related to 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of related tetrahydroisoquinoline derivatives against a panel of cancer cell lines. The results indicated that modifications to the sulfonamide group significantly enhanced the anticancer activity. The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar sulfonamide compounds. The study found that derivatives exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .
Study 3: Anti-inflammatory Effects
In a model of induced inflammation, a related compound demonstrated significant reduction in edema and inflammatory markers when administered at therapeutic doses. This indicates that compounds with similar structures may be effective in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the tetrahydroisoquinoline sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Thiadiazole-Based Acetamides
Compounds 5k, 5l, and 5m from share the 2-methoxyphenoxy-acetamide backbone but substitute the tetrahydroisoquinoline sulfonyl group with a 1,3,4-thiadiazole ring bearing varying thioether substituents:
- 5k: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide Melting point: 135–136°C, Yield: 72% .
- 5l: N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Melting point: 138–140°C, Yield: 68% .
- 5m: N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide Melting point: 135–136°C, Yield: 85% .
Key Differences :
- The target compound replaces the thiadiazole ring with a tetrahydroisoquinoline sulfonyl group, likely enhancing steric bulk and altering solubility.
- Thiadiazole derivatives are associated with antimicrobial and anti-inflammatory activities , whereas tetrahydroisoquinoline sulfonamides are often explored for CNS-targeted effects due to their structural resemblance to neurotransmitters.
Sulfamoylphenyl Acetamides
describes 2-(2-methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide, which includes a sulfamoylphenyl group instead of the tetrahydroisoquinoline sulfonyl ethyl chain. This compound’s isoxazole sulfonamide moiety may confer distinct pharmacokinetic properties, such as improved metabolic stability compared to alkyl sulfonamides .
Chloroacetamide Herbicides ()
While structurally distinct, agricultural acetamides like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) highlight the versatility of the acetamide scaffold. These compounds prioritize chloro and alkylaryl substituents for herbicidal activity, contrasting with the target compound’s methoxyphenoxy and sulfonylated tetrahydroisoquinoline groups .
Pharmacologically Active Phenoxy Acetamides ()
Derivatives like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide exhibit anti-inflammatory, analgesic, and antipyretic activities. The bicyclic system in these analogues may enhance lipophilicity and membrane permeability compared to the tetrahydroisoquinoline sulfonyl group in the target compound .
Comparative Physicochemical Data
Notes:
- The target compound’s tetrahydroisoquinoline sulfonyl group introduces a rigid, aromatic heterocycle absent in thiadiazole or chloroacetamide analogues.
- Higher molecular weight and polarity due to the sulfonyl group may influence bioavailability compared to simpler alkyl/aryl acetamides.
Research Implications
The structural uniqueness of 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide positions it as a candidate for probing sulfonamide-mediated biological interactions. Comparative studies with thiadiazole derivatives (e.g., 5k, 5m) could elucidate the role of the tetrahydroisoquinoline moiety in target binding.
Biological Activity
2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by:
- A methoxyphenoxy group : This moiety may enhance lipophilicity and biological activity.
- A tetrahydroisoquinoline sulfonamide : Known for various biological activities, including antitumor effects.
Antitumor Activity
Recent studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values ranging from 2.5 to 12.5 µg/mL against various cancer cell lines, outperforming Doxorubicin in some cases . While specific data on the compound is limited, the structural similarities suggest potential antitumor activity.
The proposed mechanisms by which related compounds exert their biological effects include:
- Inhibition of cell proliferation : Compounds targeting specific signaling pathways involved in cancer cell growth.
- Induction of apoptosis : Triggering programmed cell death in malignant cells.
Pharmacological Studies
Pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile. In vitro studies suggest that the compound may interact with cellular targets involved in tumorigenesis and inflammation.
Case Studies
- In Vitro Antitumor Activity : A study synthesized several tetrahydroquinoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that certain derivatives had a strong inhibitory effect on cell viability, suggesting that modifications to the tetrahydroisoquinoline structure could enhance antitumor potency .
- Mechanistic Insights : Research on similar compounds has revealed that they can inhibit key enzymes involved in metabolic pathways critical for cancer cell survival. This inhibition leads to increased levels of reactive oxygen species (ROS), promoting apoptosis .
Q & A
Q. Q1. What are the key synthetic pathways for preparing 2-(2-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer : The synthesis involves sequential coupling reactions. A representative protocol includes:
Sulfonylation : React 1,2,3,4-tetrahydroisoquinoline with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
Acetamide Formation : Couple the sulfonylated intermediate with 2-(2-methoxyphenoxy)acetic acid via an EDCI/HOBt-mediated amidation reaction.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for isolation.
Optimization Tips :
Q. Q2. How are spectroscopic techniques (¹H NMR, IR, MS) applied to confirm the structure of this compound?
Methodological Answer :
- ¹H NMR : Key signals include:
- IR : Peaks at ~1667 cm⁻¹ (C=O stretch) and ~3468 cm⁻¹ (N-H stretch) confirm amide formation .
- MS : Molecular ion peak [M+1] at m/z 430.2 (calculated for C₁₉H₁₅N₃O₇S: 429) .
Advanced Research Questions
Q. Q3. How can computational modeling (e.g., molecular docking) predict the biological target interactions of this compound?
Methodological Answer :
Target Selection : Prioritize receptors linked to the tetrahydroisoquinoline scaffold (e.g., adrenergic or opioid receptors).
Docking Workflow :
- Prepare the ligand (compound) using Avogadro (MMFF94 force field).
- Use AutoDock Vina to dock into receptor PDB structures (e.g., 4EJ4 for opioid receptors).
Validation : Compare binding affinities with known inhibitors (e.g., ΔG < -8 kcal/mol suggests strong interaction) .
Limitations : Solvent effects and protein flexibility may require MD simulations for refinement.
Q. Q4. What experimental strategies resolve contradictions in reported bioactivity data (e.g., hypoglycemic vs. neuroprotective effects)?
Methodological Answer :
Dose-Response Studies : Test across a wide concentration range (0.1–100 µM) in cell-based assays (e.g., SH-SY5Y for neuroprotection, HepG2 for hypoglycemic activity).
Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
Cross-Validation : Compare results with structurally analogous compounds (e.g., 2-(4-methoxyphenoxy)-N-substituted acetamides) to isolate scaffold-specific effects .
Q. Q5. How can stability studies (pH, temperature) inform formulation design for in vivo applications?
Methodological Answer :
pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Analyze degradation via HPLC (C18 column, 1 mL/min flow rate).
- Critical Finding : Degradation >10% at pH <3 suggests gastric instability, necessitating enteric coating .
Thermal Stability : Store lyophilized powder at 4°C, -20°C, and 25°C for 1 month. Monitor purity by LC-MS.
- Recommendation : Lyophilization improves shelf-life (>95% purity at -20°C for 6 months) .
Q. Q6. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer :
Chiral Resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) and isocratic elution (hexane/isopropanol 85:15).
Catalytic Asymmetry : Explore asymmetric sulfonylation catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity (>90% ee) .
Process Monitoring : Implement inline FTIR to detect racemization during reaction quenching.
Q. Q7. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact pharmacokinetic properties?
Methodological Answer :
LogP Analysis : Measure partition coefficients (octanol/water) to assess lipophilicity.
- Methoxy substituents increase LogP by ~0.5 units vs. ethoxy, enhancing blood-brain barrier permeability .
Metabolic Stability : Incubate with liver microsomes (human/rat). LC-MS/MS identifies metabolites (e.g., O-demethylation via CYP2D6).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
